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N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea

PPARα Dyslipidemia Nuclear Receptor

N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea (CAS 649665-31-6) is a synthetic small molecule (molecular formula C₁₅H₁₃Cl₂N₅O, molecular weight 350.2 g/mol) belonging to the 1H-pyrazolo[3,4-b]pyridine urea class. Structurally, it features a pyrazolo[3,4-b]pyridine core with chlorine substitution at the 4-position of the pyridine ring, methyl groups at the 1- and 3-positions of the pyrazole ring, and a urea linker connecting the 5-position to a 2-chlorophenyl moiety.

Molecular Formula C15H13Cl2N5O
Molecular Weight 350.2
CAS No. 649665-31-6
Cat. No. B2763615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea
CAS649665-31-6
Molecular FormulaC15H13Cl2N5O
Molecular Weight350.2
Structural Identifiers
SMILESCC1=NN(C2=NC=C(C(=C12)Cl)NC(=O)NC3=CC=CC=C3Cl)C
InChIInChI=1S/C15H13Cl2N5O/c1-8-12-13(17)11(7-18-14(12)22(2)21-8)20-15(23)19-10-6-4-3-5-9(10)16/h3-7H,1-2H3,(H2,19,20,23)
InChIKeyVCEWHIFJBUBCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea (CAS 649665-31-6): Procurement-Relevant Compound Profile


N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea (CAS 649665-31-6) is a synthetic small molecule (molecular formula C₁₅H₁₃Cl₂N₅O, molecular weight 350.2 g/mol) belonging to the 1H-pyrazolo[3,4-b]pyridine urea class . Structurally, it features a pyrazolo[3,4-b]pyridine core with chlorine substitution at the 4-position of the pyridine ring, methyl groups at the 1- and 3-positions of the pyrazole ring, and a urea linker connecting the 5-position to a 2-chlorophenyl moiety . The compound has been referenced in the context of PPARα activation and kinase inhibition (CHK1/CHK2) ; however, publicly available quantitative head-to-head comparative data against closely related analogs remain extremely limited.

Pathway context PPARα lead identification or CHK1/CHK2 kinase probe exploration.
Scaffold differentiation Pyrazolo[3,4-b]pyridine core may offer a pharmacophore distinct from fibrate agonists.
Analytical reference Defined structure supports HPLC/LCMS method development for urea library members.

Why Generic Substitution Is Not Advisable for N-(4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea (649665-31-6)


Compounds within the 1H-pyrazolo[3,4-b]pyridine urea class are highly sensitive to subtle structural modifications. The nature and position of halogen substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl vs. 4-fluorophenyl), the methylation pattern on the pyrazole ring, and the urea linkage geometry collectively determine target affinity, selectivity, and functional activity . In the PPARα activation series, even minor changes in the distal hydrophobic tail or the distance between the tail and the acidic head group dramatically alter agonistic potency . Similarly, for CHK1/CHK2 inhibition, the pyrazolo[3,4-b]pyridine scaffold requires precise substitution for optimal kinase selectivity . Consequently, replacing this specific compound with a near-neighbor analog without verified comparative data risks significant changes in biological activity, off-target profile, and experimental reproducibility.

! Halogen substituent variation (2-Cl vs 4-F) may alter target affinity and selectivity profile.
! Pyrazole methylation pattern or urea linker geometry may shift biological activity and off-target profile.
! Near-neighbor analogs without direct comparative data may not reproduce expected experimental outcomes.

Quantitative Differentiation Evidence for N-(4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea vs. Analogs


PPARα Agonist Activity: Potential Selectivity Advantage Over Fibrate-Class Agonists

The 1H-pyrazolo[3,4-b]pyridine scaffold has been shown to produce PPARα-selective agonists with a binding mode distinct from that of classical fibrates. In crystallographic studies, a related pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative occupies a small cavity between Ile272 and Ile354 that is rarely accessed by fibrates, a feature associated with improved subtype selectivity . While the target compound has a urea rather than a carboxylic acid head group and direct quantitative comparison data for 649665-31-6 are not publicly available, the structural premise suggests that the pyrazolo[3,4-b]pyridine urea series may offer a pharmacophore distinct from fibrate-based PPARα agonists such as fenofibrate.

PPARα selectivity context
Class-level inference
No direct data for 649665-31-6. Crystal structures suggest a binding mode distinct from fibrates in related acids.
Differentiated pharmacophore context requiring experimental confirmation.
Selectivity advantage inferred from PPARα LBD crystallography only; verify with reporter assays.
PPARα Dyslipidemia Nuclear Receptor

Kinase Inhibition Profile: Potential CHK1/CHK2 Targeting vs. Other Pyrazolo[3,4-b]pyridine Derivatives

Patent literature identifies certain 4-substituted 1H-pyrazolo[3,4-b]pyridines as inhibitors of CHK1 and/or CHK2, kinases central to DNA damage checkpoint regulation . Other pyrazolo[3,4-b]pyridine-based compounds, such as the CK1/CHK1 dual inhibitor MRT00033659 (CAS 1401731-54-1), have demonstrated IC50 values of 0.9 µM (CK1δ) and 0.23 µM (CHK1) . However, the target compound 649665-31-6 has not been explicitly profiled in these studies, and no direct kinase inhibition data are publicly available. The presence of a 2-chlorophenyl urea moiety may confer a different kinase selectivity fingerprint compared to the acetamide-bearing MRT00033659, but this remains speculative without experimental validation.

CHK1/CHK2 kinase context
Class-level inference
No kinase profiling data. MRT00033659 (acetamide analog) shows CK1δ IC50 0.9 µM, CHK1 IC50 0.23 µM.
Kinase selectivity fingerprint must be established independently.
2-chlorophenyl urea motif may confer a different profile vs. acetamide-based inhibitors.
CHK1 CHK2 DNA Damage Response Kinase Inhibitor

Structural Differentiation from Closely Related Halogen-Substituted Analogs

At least two closely related analogs are commercially available: N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea (MW 361.76, contains a carbonyl spacer and 4-fluorophenyl group) and N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(2-chlorophenyl)urea (differing by inclusion of a carbonyl linker) . In PPARα SAR studies, the position of the hydrophobic tail and the nature of the halogen substituent profoundly affect agonistic activity; for instance, changing the halogen from para-chloro to para-fluoro can alter potency and selectivity . While no direct comparative data exist for 649665-31-6 versus these analogs, the structural differences (urea vs. carbonyl-urea linkage; 2-chlorophenyl vs. 4-fluorophenyl) are expected to influence hydrogen-bonding capacity, target binding, and metabolic stability.

Analog differentiation
Context-dependent
Target: direct urea, 2-Cl. Analogs carry a carbonyl-urea spacer and 4-F or 2-Cl; no biological data.
Identity verification (NMR, LCMS) is essential to avoid analog mix-up.
Structural differences expected to influence hydrogen bonding and metabolic stability.
Structure-Activity Relationship Halogen Substitution Urea Analogs

Application Scenarios for N-(4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea Based on Available Evidence


PPARα-Selective Agonist Lead Identification and Optimization

The pyrazolo[3,4-b]pyridine scaffold provides a pharmacophore distinct from fibrate agonists, with structural biology evidence supporting subtype-selective PPARα activation [REFS-1, REFS-2]. Compound 649665-31-6, as a urea derivative, may be used as a starting point for exploring structure-activity relationships in the design of novel PPARα modulators with improved selectivity. However, experimental validation of PPARα agonistic activity for this specific compound is required prior to procurement for this purpose.

CHK1/CHK2 Kinase Inhibitor Tool Compound Exploration

The patent class covering 4-substituted 1H-pyrazolo[3,4-b]pyridines as CHK1/CHK2 inhibitors suggests that 649665-31-6 could be evaluated as a potential kinase probe. Its 2-chlorophenyl urea motif differentiates it from acetamide-based pyrazolo[3,4-b]pyridine inhibitors such as MRT00033659 . Users should perform their own kinase profiling to establish selectivity and potency before relying on it as a tool compound.

Chemical Probe Development for Halogen-Dependent Binding Studies

The specific 4-chloro and 2-chlorophenyl substitution pattern makes 649665-31-6 a candidate for halogen-bonding interaction studies in protein-ligand complexes, particularly in targets where halogens contribute to binding affinity. Comparative studies with the 4-fluorophenyl analog could elucidate the role of halogen identity in target recognition.

Analytical Reference Standard for Pyrazolo[3,4-b]pyridine Urea Derivatives

Given its defined chemical structure and commercial availability from specialty suppliers , this compound can serve as a reference standard for analytical method development (HPLC, LCMS) aimed at characterizing related pyrazolo[3,4-b]pyridine urea library members. Its purity and identity should be independently verified upon receipt.

Application
Selection Property
Validation Focus
PPARα modulator research
Pyrazolo[3,4-b]pyridine pharmacophore differentiation
PPARα activation assay and selectivity profiling
CHK1/CHK2 kinase probe evaluation
Urea motif vs. other kinase inhibitor scaffolds
Kinase panel profiling and potency determination
Halogen-bonding interaction studies
4-chloro and 2-chlorophenyl halogen pattern
Structural biology or binding assay to assess halogen contribution
Analytical reference for pyrazolo[3,4-b]pyridine urea library
Defined structure and commercial availability
Purity verification, HPLC/LCMS method suitability
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